molecular formula C5H12ClNO B1459342 3-Ethyloxetan-3-amine hydrochloride CAS No. 1379288-48-8

3-Ethyloxetan-3-amine hydrochloride

Cat. No. B1459342
M. Wt: 137.61 g/mol
InChI Key: HIVLWGAKKLOPFA-UHFFFAOYSA-N
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Description

3-Ethyloxetan-3-amine hydrochloride is a chemical compound with an interesting potential for various scientific investigations due to its unique physical and chemical properties .


Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Ethyloxetan-3-amine hydrochloride, has been discussed in several papers . The synthesis often involves the formation of the oxetane ring from an epoxide, requiring moderate heating . The process is sensitive to epoxide substitution .


Molecular Structure Analysis

The molecular formula of 3-Ethyloxetan-3-amine hydrochloride is C5H12ClNO, and its molecular weight is 137.61 g/mol .


Chemical Reactions Analysis

Amines, including 3-Ethyloxetan-3-amine hydrochloride, can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with carbonyl compounds to form imines .

Safety And Hazards

3-Ethyloxetan-3-amine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It should be handled with care to avoid contact with skin and eyes, and inhalation of vapor or mist .

properties

IUPAC Name

3-ethyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(6)3-7-4-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLWGAKKLOPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloxetan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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